molecular formula C10H16N4O4S2 B5452985 2-methyl-N-(5-morpholin-4-ylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide

2-methyl-N-(5-morpholin-4-ylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B5452985
M. Wt: 320.4 g/mol
InChI Key: GBLWGICAPSUKGG-UHFFFAOYSA-N
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Description

2-methyl-N-(5-morpholin-4-ylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-(5-morpholin-4-ylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 2-methylpropanamide with 5-morpholin-4-ylsulfonyl-1,3,4-thiadiazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the

Properties

IUPAC Name

2-methyl-N-(5-morpholin-4-ylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4S2/c1-7(2)8(15)11-9-12-13-10(19-9)20(16,17)14-3-5-18-6-4-14/h7H,3-6H2,1-2H3,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLWGICAPSUKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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